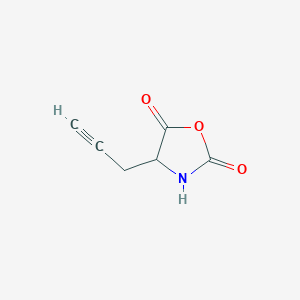
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is a heterocyclic compound that contains both an oxazolidine ring and a propargyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of propargylamine with carbon dioxide to form the corresponding carbamate, which then undergoes cyclization to yield the oxazolidine-2,5-dione structure . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding oxides.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the propargyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargylic alcohols or ketones, while reduction of the oxazolidine ring can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The propargyl group is known to enhance the compound’s ability to cross biological membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargylamines: Compounds like pargyline and rasagiline, which contain a propargyl group, are used in the treatment of neurodegenerative diseases.
Oxazolidinones: These compounds, such as linezolid, are known for their antibacterial properties.
Uniqueness
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is unique due to the combination of the oxazolidine ring and the propargyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H5NO3 |
|---|---|
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
4-prop-2-ynyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H5NO3/c1-2-3-4-5(8)10-6(9)7-4/h1,4H,3H2,(H,7,9) |
InChI-Schlüssel |
KDMCLTUPWGQGCA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1C(=O)OC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


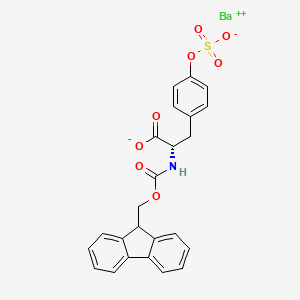
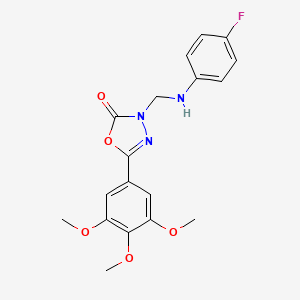

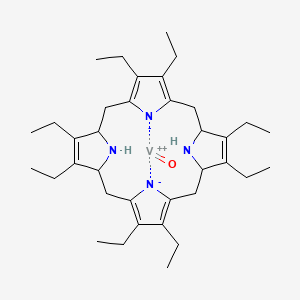
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
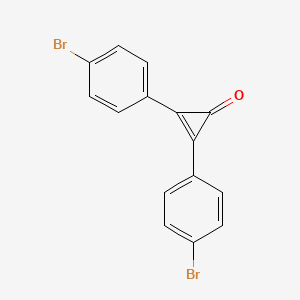
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
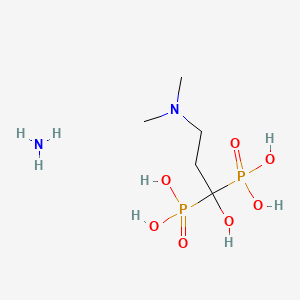
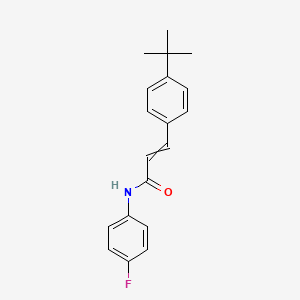
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
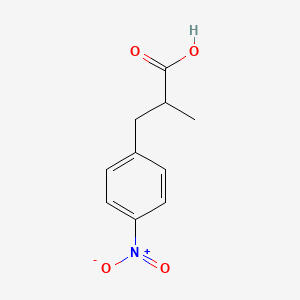


![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
